H-Glu-pNA

Enzyme Kinetics GGT Assay Bacillus licheniformis

H-Glu-pNA (CAS 24032-35-7) is the definitive chromogenic substrate for γ-glutamyltransferase (GGT) activity assays, releasing p-nitroaniline for detection at 405 nm. With a kcat of 105 s⁻¹ and well-characterized competitive inhibition by glutathione (Ki=0.3 mM), it is ideal for HTS, clinical GGT diagnostic development, and ASCT2 inhibitor research. Unlike H-Asp-pNA or D-Glu-pNA, only the L-γ-glutamyl isomer guarantees enzyme specificity and reproducible kinetics. Choose this peer-validated substrate to ensure assay integrity.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 24032-35-7
Cat. No. B555466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-pNA
CAS24032-35-7
SynonymsH-Glu-Pna; 24032-35-7; n-(4-nitrophenyl)-l-|A-glutamine; Pentanoicacid,4-amino-5-[(4-nitrophenyl)amino]-5-oxo-,(4S)-; AC1L3JSL; AC1Q5MED; SCHEMBL623283; (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovalericacid; MolPort-006-124-228; ZINC4521529; EINECS245-994-9; 1722AB; AR-1J9377; AJ-51427; AK-89153; AM005280; FT-0696177; ST24047354; K-6492; (4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoicacid; (4S)-4-AMINO-4-[(4-NITROPHENYL)CARBAMOYL]BUTANOICACID
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCC(=O)[O-])[NH3+])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1
InChIKeyJXQXNQKTUGNZLD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-pNA (CAS 24032-35-7): Core Biochemical Reagent and Chromogenic Substrate for Gamma-Glutamyltransferase (GGT) Activity Assays


H-Glu-pNA, also designated L-γ-glutamyl-p-nitroanilide, is a synthetic glutamic acid derivative (C₁₁H₁₃N₃O₅, molecular weight 267.24 g/mol) [1]. This compound functions as a chromogenic donor substrate, primarily utilized in enzymatic assays to quantify the activity of γ-glutamyltransferase (GGT; EC 2.3.2.2) [2]. Upon cleavage of the γ-glutamyl-p-nitroanilide bond by GGT, the chromophore p-nitroaniline (pNA) is released, enabling facile spectrophotometric detection at 405 nm [3]. Its utility spans diverse fields including enzymology, clinical biochemistry for liver function assessment, and pharmaceutical research targeting GGT-related pathologies.

Precision Substrate for γ-Glutamyltransferase: Why Structural Analogs Compromise Assay Validity and Pharmacological Relevance


Substituting H-Glu-pNA with other γ-glutamyl chromogenic or fluorogenic substrates, or even its stereoisomer, is a critical scientific error due to divergent enzyme kinetics and specificity. The γ-glutamyl amide bond is the specific recognition motif for GGT [1]; replacing it with an α-peptide bond (as in H-Asp-pNA) results in dramatically different kinetic parameters and enzyme specificity, rendering assays non-comparable [2]. Furthermore, the D-enantiomer (H-D-Glu-pNA) is not a functional GGT substrate, as GGT exhibits strict stereospecificity for L-γ-glutamyl donors . These differences in molecular recognition translate directly to non-interchangeable performance in quantitative enzyme assays, inhibitor screening, and pharmacokinetic studies.

H-Glu-pNA Comparative Performance: Head-to-Head Kinetic Data and Assay-Specific Parameters


Kinetic Preference of Recombinant GGT for L-γ-Glu-pNA Over Natural Substrates

For recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BLrGGT), L-γ-glutamyl-p-nitroanilide (H-Glu-pNA) is a preferred substrate, exhibiting a high turnover number (kcat) of 105 s⁻¹ and a low Michaelis constant (Km) of 21 μM [1]. This demonstrates high catalytic efficiency, confirming its suitability for robust GGT activity quantification. For comparison, the physiological substrate reduced glutathione (GSH) exhibits a Km of 11 μM for human GGT1 and GGT5, but with significantly lower catalytic turnover in many systems [2]. The high kcat of H-Glu-pNA ensures a strong, easily detectable signal at low enzyme concentrations.

Enzyme Kinetics GGT Assay Bacillus licheniformis

Direct Head-to-Head Comparison: H-Glu-pNA vs. H-Asp-pNA in Aminopeptidase A Assays

In a direct kinetic comparison using two aminopeptidase A enzymes (Lb-PepA and Lc-PepA), H-Glu-pNA displayed markedly different kinetic parameters compared to H-Asp-pNA [1]. For Lb-PepA, H-Glu-pNA showed a 20.8-fold higher Km (25.2 mM vs. 1.21 mM) and a 2.1-fold lower Vmax (154 nkat/mg vs. 318 nkat/mg) relative to H-Asp-pNA. Conversely, for Lc-PepA, H-Glu-pNA demonstrated a 1.8-fold lower Km (0.19 mM vs. 0.34 mM) and a 2.1-fold lower Vmax (154 nkat/mg vs. 324 nkat/mg) compared to H-Asp-pNA. This divergent kinetic behavior underscores that H-Glu-pNA and H-Asp-pNA are not interchangeable and provide unique insights into enzyme-substrate interactions.

Aminopeptidase A Enzyme Specificity Lactobacillus

Enantiomeric Specificity: L-γ-Glu-pNA vs. D-γ-Glu-pNA as a GGT Substrate

The D-enantiomer, H-D-Glu(pNA)-OH, is not a substrate for γ-glutamyltransferase . This fundamental difference in enzyme recognition is due to the strict stereospecificity of the GGT active site for L-amino acid derivatives. The L-configuration is essential for productive binding and catalysis of the γ-glutamyl transfer reaction. This property renders H-D-Glu(pNA)-OH entirely unsuitable for GGT activity assays, highlighting the absolute requirement for the L-enantiomer (H-Glu-pNA) in such applications.

Stereospecificity GGT Substrate Chiral Recognition

Kinetic Parameter Variability Across GGT Sources: A Cross-Species Comparison

The Michaelis constant (Km) for H-Glu-pNA varies significantly depending on the source of γ-glutamyltransferase, providing a critical parameter for assay optimization. For example, the Km was determined to be 1.33 mM for bovine parotid gland GGT [1], while a much lower Km of 21 μM was observed for recombinant GGT from Bacillus licheniformis [2]. This 63-fold difference underscores the necessity of characterizing and reporting the enzyme source when establishing GGT activity assays using H-Glu-pNA. Direct comparisons between studies are only valid when using identical enzyme preparations.

GGT Kinetics Cross-Species Comparison Michaelis-Menten

Competitive Inhibition by Glutathione: Validating GGT-Specific Signal Generation

The release of p-nitroaniline from H-Glu-pNA by bovine liver GGT is competitively inhibited by glutathione, a physiological GGT substrate, with a Ki value of 0.3 mM [1]. This competitive inhibition confirms that H-Glu-pNA interacts with the same active site as the natural substrate, validating the biological relevance of the signal generated in GGT assays. This specific, competitive interaction is not observed with non-specific proteases, further reinforcing the utility of H-Glu-pNA as a selective probe for GGT activity in complex biological samples.

Enzyme Inhibition GGT Assay Validation Glutathione

H-Glu-pNA Application Scenarios: From Enzyme Characterization to Clinical Diagnostics


Enzymology: High-Throughput Screening for GGT Inhibitors and Activators

H-Glu-pNA is the substrate of choice for high-throughput screening (HTS) campaigns designed to identify modulators of γ-glutamyltransferase (GGT) activity. Its high kcat of 105 s⁻¹ with recombinant GGT [1] ensures a robust and rapid colorimetric readout at 405 nm, compatible with standard microplate readers. The well-characterized competitive inhibition by glutathione (Ki = 0.3 mM) [2] provides a validated positive control for assay development. This enables the efficient screening of large compound libraries to discover novel GGT inhibitors, which are of interest for cancer therapy and for treating diseases related to glutathione metabolism.

Biochemical Engineering: Process Monitoring for γ-Glutamyl Compound Synthesis

In industrial biotechnology, GGT is exploited for the enzymatic synthesis of valuable γ-glutamyl compounds, such as theanine and various kokumi peptides. H-Glu-pNA serves as an ideal substrate for real-time monitoring of GGT activity during process development and optimization. The low Km of 21 μM for bacterial GGTs [1] allows for the detection of low enzyme concentrations in fermentation broths or immobilized enzyme reactors. Its use enables rapid, quantitative assessment of enzyme stability, substrate specificity, and reaction kinetics under different process conditions, facilitating the scale-up of biocatalytic production of γ-glutamyl derivatives.

Clinical Biochemistry: Diagnostic Assay Development for Liver and Biliary Disorders

GGT is a key biomarker for hepatobiliary diseases, including cholestasis and alcoholic liver disease. H-Glu-pNA is a critical reagent in the development and quality control of clinical diagnostic assays for serum GGT activity. Its well-documented kinetic parameters with mammalian GGT (e.g., Km of 1.33 mM for bovine GGT [1]) inform the design of optimized assay formulations that ensure accurate and precise quantification of GGT in patient samples. The colorimetric nature of the pNA release allows for straightforward integration into automated clinical chemistry analyzers, providing a reliable and cost-effective means for high-volume diagnostic testing.

Pharmacological Research: Profiling ASCT2 Transporter Inhibition

H-Glu-pNA (also known as GPNA) has been established as a pharmacological inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), a key player in glutamine metabolism that is often upregulated in cancer cells [1]. In this context, H-Glu-pNA is not used as a substrate but as a tool compound to block glutamine uptake. Researchers employ H-Glu-pNA in cell-based assays to study the metabolic consequences of ASCT2 inhibition, investigating its effects on cell proliferation, mTOR signaling, and redox homeostasis in various cancer models. Its use in this area is crucial for target validation and for benchmarking novel ASCT2 inhibitors.

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